molecular formula C20H23BrN2O3 B11941192 Ethyl 4-(3-bromopyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 853333-74-1

Ethyl 4-(3-bromopyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11941192
CAS No.: 853333-74-1
M. Wt: 419.3 g/mol
InChI Key: FKHZPEZWYAHEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-bromopyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a pyridine ring substituted with a bromine atom at the 3-position and a hexahydroquinoline core. This compound belongs to a class of molecules known for diverse pharmacological activities, including antimicrobial, anticoagulant, and enzyme-modulatory properties, as observed in structurally related analogs .

Properties

CAS No.

853333-74-1

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

ethyl 4-(3-bromopyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H23BrN2O3/c1-5-26-19(25)16-11(2)23-14-8-20(3,4)9-15(24)18(14)17(16)12-6-7-22-10-13(12)21/h6-7,10,17,23H,5,8-9H2,1-4H3

InChI Key

FKHZPEZWYAHEQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C=NC=C3)Br)C(=O)CC(C2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-bromopyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-bromopyridine-4-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromopyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of pyridinyl-substituted quinolines .

Scientific Research Applications

Ethyl 4-(3-bromopyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: It may be investigated for its potential as a drug candidate, particularly in the development of treatments for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromopyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromopyridinyl group may facilitate binding to certain enzymes or receptors, while the quinoline core can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of polyhydroquinoline derivatives are highly dependent on substituents at the 4-position of the hexahydroquinoline core. Below is a detailed comparison with key analogs:

Key Observations :

  • Halogen Effects : Chlorophenyl derivatives (e.g., 2-chloro) demonstrate significant antimicrobial activity, while bromophenyl/pyridinyl analogs lack direct bioactivity data. Bromine’s larger atomic size may enhance steric hindrance or alter target binding compared to chlorine .
  • Pyridine vs.

Key Observations :

  • The target compound’s synthesis may benefit from catalysts like GO@Fe3O4@Cur–Cu, which offer high yields and recyclability .
Crystallographic and Structural Insights
Compound Conformation/Features Hydrogen Bonding Network Reference
4-(4-Dimethylaminophenyl) Flat-boat 1,4-DHP ring; envelope cyclohexanone N–H⋯O and C–H⋯O bonds form layers parallel to (101) plane .
4-(3-Chlorophenyl) C21H24ClNO3 structure resolved; no specific conformation details Packing influenced by Cl substituent’s steric effects .
4-(3,4-Dimethylphenyl) C23H29NO3 structure; ortho-methyl groups may enhance hydrophobicity Not explicitly described .

Key Observations :

  • Bromopyridinyl substituents in the target compound may disrupt hydrogen bonding compared to phenyl analogs, affecting solubility or crystallinity.

Biological Activity

Ethyl 4-(3-bromopyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Ethyl 4 3 bromopyridin 4 yl 2 7 7 trimethyl 5 oxo 1 4 5 6 7 8 hexahydroquinoline 3 carboxylate\text{Ethyl 4 3 bromopyridin 4 yl 2 7 7 trimethyl 5 oxo 1 4 5 6 7 8 hexahydroquinoline 3 carboxylate}

Key Features:

  • Contains a brominated pyridine moiety.
  • Features a hexahydroquinoline core which is known for various biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific cancer cell lines associated with mutations in isocitrate dehydrogenase (IDH), particularly in gliomas and acute myeloid leukemia (AML). The compound demonstrates selective inhibition against mutant IDH1 enzymes while sparing the wild-type variant.

Case Study:
In a study evaluating the efficacy of various quinoline derivatives against IDH1 mutants:

  • Compound Structure: The compound exhibited a significant reduction in 2-hydroxyglutarate (2-HG) levels in treated xenograft models.
  • Dosage: A single oral dose of 30 mg/kg resulted in notable tumor concentration levels compared to standard treatments like AG-120 (ivosidenib) .

The mechanism through which this compound exerts its effects involves:

  • Inhibition of Oncogenic Pathways: By targeting mutant IDH enzymes that are implicated in oncogenesis.
  • Alteration of Metabolic Profiles: The reduction of oncometabolites like 2-HG leads to changes in cellular metabolism and gene expression .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates:

  • Absorption: Rapid absorption post-administration.
  • Distribution: High affinity for tumor tissues.
  • Metabolism: Primarily via hepatic pathways with potential for drug-drug interactions due to shared metabolic routes.

Research Findings

A systematic review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindingsReference
Study 1Significant inhibition of IDH1 mutant variants in vitro
Study 2Reduced levels of 2-HG in xenograft models after treatment
Study 3Selective targeting with minimal effects on normal cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.